
Sodium (S)-pyrrolidin-3-olate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium is a chemical element with the symbol Na and atomic number 11. It’s a soft, silvery-white, highly reactive metal and is an alkali metal, being in group 1 of the periodic table . Pyrrolidin-3-olate is a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom. Hydrochloride refers to an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of Sodium (S)-pyrrolidin-3-olate hydrochloride would be determined by the arrangement of the sodium ions, the pyrrolidin-3-olate ions, and the chloride ions in the compound. The exact structure would depend on the specific interactions between these ions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. As a salt, it might undergo typical salt reactions such as dissolution in water and reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These might include its solubility in water, its melting and boiling points, and its reactivity with other substances .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;(3S)-pyrrolidin-3-olate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO.ClH.Na/c6-4-1-2-5-3-4;;/h4-5H,1-3H2;1H;/q-1;;+1/t4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZBZBYGMUATOW-FHNDMYTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1[O-].[Na+].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1[O-].[Na+].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClNNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


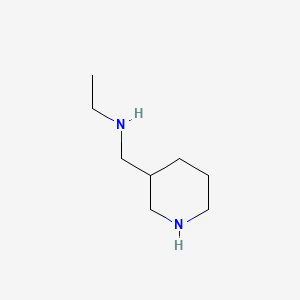

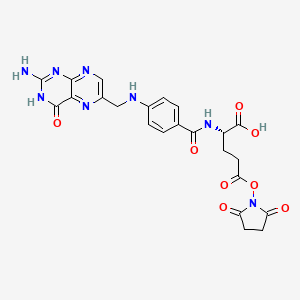
![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)
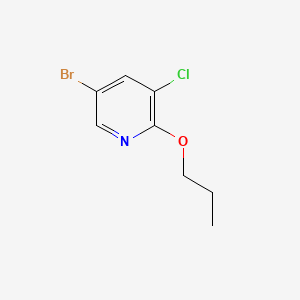
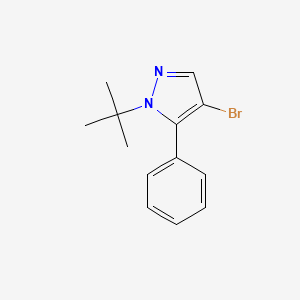
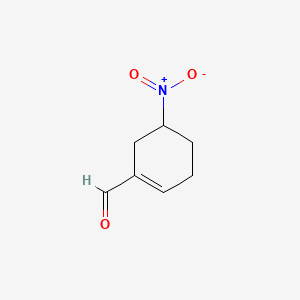
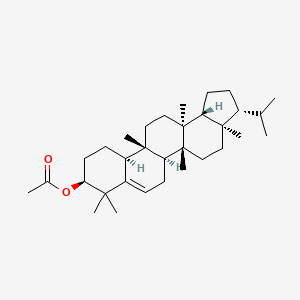

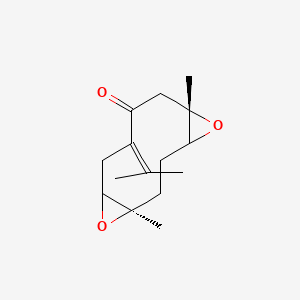
![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)